molecular formula C6H6Cl2N2 B591706 (4,6-Dichloropyridin-3-YL)methanamine CAS No. 1060815-57-7

(4,6-Dichloropyridin-3-YL)methanamine

Cat. No.: B591706
CAS No.: 1060815-57-7
M. Wt: 177.028
InChI Key: JFGSACPJTUATFY-UHFFFAOYSA-N
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Description

(4,6-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group attached to the 3-position of a 4,6-dichloropyridine ring. This compound is commonly utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. Its hydrochloride salt (CAS: 1428532-84-6) is commercially available with high purity (≥95%), as noted in supplier catalogs . The dichloro substituents at the 4- and 6-positions enhance electron-withdrawing effects, influencing reactivity and binding interactions in biological systems.

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSACPJTUATFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyridin-3-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the cost of synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium bicarbonate, ethanol, and other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (4,6-Dichloropyridin-3-yl)methanamine, emphasizing structural variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Chlorine Substitution Amine Substituent Purity (%) Key Applications/Notes
This compound HCl 1428532-84-6 C₆H₇Cl₃N₂ 213.50 4,6-positions Primary amine 95 Pharmaceutical intermediates
(5,6-Dichloropyridin-3-yl)methanamine HCl 1428532-85-7 C₆H₇Cl₃N₂ 213.50 5,6-positions Primary amine 95 Agrochemical research
(2,6-Dichloropyridin-4-yl)methanamine HCl 879660-72-7 C₆H₇Cl₃N₂ 213.50 2,6-positions Primary amine 95 Catalytic studies
(6-Chloropyridin-3-yl)methanamine 97004-04-1 C₆H₆ClN₂ 156.58 6-position Primary amine N/A Intermediate for acetamiprid metabolites
N-[(6-Chloropyridin-3-yl)methyl]dimethylamine 221146-31-2 C₈H₁₁ClN₂ 182.64 6-position Dimethylamine N/A Insecticide metabolite

Key Observations:

Chlorine Position Effects: The 4,6-dichloro substitution in the target compound creates a distinct electronic profile compared to 2,6- or 5,6-dichloro isomers.

Amine Substituent Influence: Primary amines (e.g., this compound) are more reactive in coupling reactions, such as amide bond formation, compared to dimethylamine derivatives like CAS 221146-31-2 . N-Methylation (e.g., 2,6-Dichloro-N-methylpyridin-4-amine, CAS 175461-33-3) reduces basicity and solubility in polar solvents, as noted in solubility studies of methanamine derivatives .

Synthetic Utility: this compound is a precursor for MMP-13 inhibitors, as demonstrated in Scheme 4 of , where similar pyridine derivatives were coupled with fluorinated aryl amines . In contrast, the 6-chloro analog (CAS 97004-04-1) is a metabolite of acetamiprid, a neonicotinoid insecticide, highlighting its role in environmental and toxicological studies .

Physicochemical Properties :

  • All dichloropyridinyl methanamine hydrochlorides share the same molecular weight (213.50) but differ in melting points and spectral data due to isomerism. For example, IR and NMR spectra would vary based on chlorine positioning and amine protonation states .

Biological Activity

(4,6-Dichloropyridin-3-YL)methanamine, a derivative of pyridine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the compound's biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C6H7Cl2N and features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions. This unique substitution pattern contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is known to modulate the activity of various enzymes and receptors, which can lead to therapeutic effects. For instance, it may inhibit enzymes involved in cancer pathways, thereby exerting anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The compound's mechanism in this context often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various research contexts. It has demonstrated significant inhibitory effects on tumor growth in several cancer models:

  • Colon Cancer : In vivo studies indicated that the compound effectively inhibited HCT116 colon cancer cell growth with low IC50 values .
  • Multiple Myeloma : The compound exhibited potent antiproliferative activity against multiple myeloma cell lines, with IC50 values indicating strong efficacy .

The compound's ability to inhibit specific kinases involved in cancer progression further underscores its potential as a therapeutic agent.

Case Studies

  • In Vivo Tumor Models : In a study involving mouse models of colon cancer, this compound was administered to evaluate its tumor-inhibiting effects. Results showed a marked reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : A series of experiments tested the compound against various bacterial strains. Results indicated broad-spectrum activity, particularly against resistant strains such as MRSA, highlighting its therapeutic potential in treating difficult infections .

Research Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its applications span across:

  • Medicinal Chemistry : As a precursor for pharmaceuticals targeting specific biological pathways.
  • Combinatorial Chemistry : Used as a building block for developing new chemical entities with desired biological activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
(5,6-Dichloropyridin-3-YL)methanamineChlorine substitutions at different positionsSimilar antimicrobial properties but varied potency
(4,6-Dimethylpyridin-3-YL)methanamineMethyl groups instead of chlorineDifferent mechanism; less effective against certain cancers

This table illustrates how variations in substitution can significantly impact biological activity and therapeutic efficacy.

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